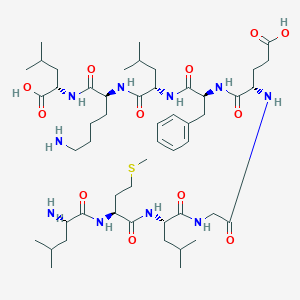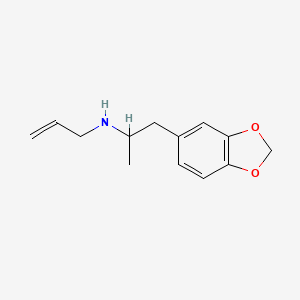
Antimycin A7a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Antimycin A7a can be synthesized through a series of chemical reactions involving the acylation of 3-(N-formylamino)salicylic acid . The process typically involves the use of specific reagents and conditions to achieve the desired product. For instance, acylation with hexanoic acid can result in the replacement of the N-formyl moiety, leading to the formation of various derivatives .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species . The fermentation broth is then subjected to various purification processes, including column chromatography, to isolate the desired compound .
化学反应分析
Types of Reactions: Antimycin A7a undergoes several types of chemical reactions, including oxidation, reduction, and substitution . One notable reaction is the N-transacylation reaction, which has been employed for the site-specific functionalization of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hexanoic acid for acylation and various solvents for purification . The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that have been shown to exhibit selective cytotoxicity towards certain cancer cells .
科学研究应用
Antimycin A7a has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of aerobic respiration, making it valuable for studying cellular respiration pathways . In biology, it has been used to investigate the electron transport chain and its role in cellular metabolism . In medicine, this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells . Industrially, it is used as a fish poison to remove undesirable fish from lakes and ponds .
作用机制
Antimycin A7a exerts its effects by inhibiting complex III of the mitochondrial electron transport chain . It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately inducing apoptosis in cells .
相似化合物的比较
Similar Compounds: Similar compounds to antimycin A7a include other members of the antimycin family, such as antimycin A1, A2, A3, and A4 . These compounds share a similar structure but differ in the length and branching of their alkyl or acyl substituents .
Uniqueness: What sets this compound apart from its counterparts is its specific binding affinity and the resulting biological activity . Its unique structure allows for selective inhibition of certain cellular pathways, making it a valuable tool in both research and therapeutic applications .
属性
CAS 编号 |
197791-88-1 |
|---|---|
分子式 |
C26H36N2O9 |
分子量 |
520.6 g/mol |
IUPAC 名称 |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H36N2O9/c1-13(2)10-11-18-22(37-24(32)14(3)4)16(6)36-26(34)20(15(5)35-25(18)33)28-23(31)17-8-7-9-19(21(17)30)27-12-29/h7-9,12-16,18,20,22,30H,10-11H2,1-6H3,(H,27,29)(H,28,31)/t15-,16+,18-,20+,22+/m1/s1 |
InChI 键 |
ZFUIXKUZSFLVKA-GNEWFCMESA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)C(C)C |
规范 SMILES |
CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















